Product packaging for 2-(4-Iodophenyl)-1,3-benzothiazole(Cat. No.:CAS No. 19654-21-8)

2-(4-Iodophenyl)-1,3-benzothiazole

Cat. No.: B12035175
CAS No.: 19654-21-8
M. Wt: 337.18 g/mol
InChI Key: CCIXKKKCHOKBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-1,3-benzothiazole (CID 838136) is an aromatic organic compound with the molecular formula C13H8INS . This benzothiazole derivative serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The iodine atom on the phenyl ring makes it a versatile synthetic building block, particularly for developing potential antitumor agents . Scientific studies on closely related analogues, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective antitumor activity in vitro against human cancer cell lines, such as breast carcinoma MCF-7 and MDA-MD-468 models . The structural motif of this compound, as confirmed by single-crystal X-ray studies of similar molecules, features planar benzothiazole and phenyl ring systems, which is a key characteristic for interaction with biological targets . Researchers utilize this compound for further chemical modifications, including cross-coupling reactions, to create novel derivatives for pharmacological evaluation . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. IDENTIFICATION Molecular Formula: C13H8INS SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)I InChI Key: CCIXKKKCHOKBCR-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8INS B12035175 2-(4-Iodophenyl)-1,3-benzothiazole CAS No. 19654-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19654-21-8

Molecular Formula

C13H8INS

Molecular Weight

337.18 g/mol

IUPAC Name

2-(4-iodophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H8INS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H

InChI Key

CCIXKKKCHOKBCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)I

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Iodophenyl 1,3 Benzothiazole

Retrosynthetic Analysis and Precursor Chemistry for the 2-(4-Iodophenyl)-1,3-benzothiazole Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. scitepress.org For this compound, the primary disconnection is at the C2-aryl bond and the thiazole (B1198619) ring. This reveals two main synthetic routes. One approach involves forming the benzothiazole (B30560) ring from a precursor already containing the 4-iodophenyl group. researchgate.net Another strategy is to first construct the 2-phenylbenzothiazole (B1203474) core and then introduce the iodine atom at the 4-position of the phenyl ring. researchgate.net

The key precursors for the synthesis of the this compound core are typically 2-aminothiophenol (B119425) and 4-iodobenzaldehyde (B108471) or a related 4-iodophenyl derivative. clockss.orgmdpi.com The synthesis of 2-(4'-nitrophenyl)-1,3-benzothiazole, a related compound, involves the condensation of 2-aminothiophenol with 4-nitrobenzaldehyde. researchgate.net This nitro-precursor can then potentially be converted to the iodo-derivative.

Classical and Modern Approaches for 2-Arylbenzothiazole Synthesis

The synthesis of the 2-arylbenzothiazole scaffold is a well-established area of organic chemistry, with numerous methods available. nih.gov These can be broadly categorized into cyclization reactions, transition-metal-catalyzed couplings, and green chemistry methods.

The most common method for synthesizing 2-arylbenzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenols with aromatic aldehydes. clockss.orgmdpi.comindexcopernicus.com This reaction can be promoted by various catalysts and reaction conditions. indexcopernicus.com For instance, the reaction can be carried out at ambient temperature in glycerol (B35011) as a green solvent without the need for a catalyst. nih.govmdpi.com Other catalysts that have been employed include H₂O₂/HCl in ethanol, which provides an efficient synthesis at room temperature. mdpi.comnih.gov

Another classical approach is the Jacobson synthesis, which involves the cyclization of thiobenzanilides. clockss.org More modern methods include DDQ-promoted intramolecular cyclization of thioformanilides, which proceeds at ambient temperature with high yields. organic-chemistry.org Three-component oxidative annulation reactions using aromatic amines, benzaldehydes, and elemental sulfur have also been developed, offering a transition-metal-free approach. nih.gov

Cyclization Method Reactants Catalyst/Conditions Key Features
Condensation-Cyclization2-Aminothiophenol, Aromatic AldehydeGlycerol, ambient temp nih.govmdpi.comCatalyst-free, green solvent
Condensation-Cyclization2-Aminothiophenol, Aromatic AldehydeH₂O₂/HCl, ethanol, room temp mdpi.comnih.govEfficient, mild conditions
DDQ-Promoted CyclizationThioformanilidesDDQ, dichloromethane, ambient temp organic-chemistry.orgMetal-free, high yields
Oxidative AnnulationAromatic Amines, Benzaldehydes, Elemental SulfurNH₄I or KI nih.govTransition-metal-free, good to excellent yields

Transition-metal catalysis has become a powerful tool for the synthesis of complex molecules, including 2-arylbenzothiazoles. acs.org Palladium- and nickel-catalyzed cross-coupling reactions of thioether-substituted N-heterocycles with organozinc reagents have been shown to be effective. thieme-connect.com Palladium-catalyzed C-H functionalization/intramolecular C-S bond formation from thiobenzanilides is another modern approach that offers high yields and good functional group tolerance. acs.org Copper-catalyzed reactions are also prevalent, with methods involving the coupling of N-(2-chlorophenyl)benzothioamides or the reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde. indexcopernicus.comorganic-chemistry.org

Catalyst System Reactants Reaction Type Reference
Palladium or NickelThioether-substituted N-heterocycles, Organozinc reagentsCross-coupling thieme-connect.com
Palladium(II)/Copper(I)ThiobenzanilidesC-H functionalization/Intramolecular C-S bond formation acs.org
Copper(II)-BINAMN-(2-chlorophenyl)benzothioamidesIntramolecular C(aryl)-S bond formation indexcopernicus.com
Copper(I) Iodide1-Iodo-2-nitroarenes, Sodium sulfide, AldehydeOne-pot, three-component reaction organic-chemistry.org
Copper(I) Iodide(2-Iodophenylimino)triphenylphosphorane, Thiocarboxylic acidsUllmann-type C-S bond coupling and Wittig condensation acs.org

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.gov For the synthesis of 2-arylbenzothiazoles, green chemistry principles have been applied through various strategies. nih.gov These include the use of green solvents like glycerol and water, catalyst-free reactions, and microwave-assisted synthesis. nih.govmdpi.comoup.com

The condensation of 2-aminothiophenol and aromatic aldehydes can be efficiently carried out in the ionic liquid [pmIm]Br under microwave irradiation without any solvent or catalyst. oup.com Another green approach involves the use of Amberlite IR-120 resin as a reusable catalyst under microwave irradiation. nih.gov These methods often lead to shorter reaction times, easier product isolation, and reduced waste generation. nih.govoup.com

Green Chemistry Approach Key Features Reference
Glycerol as solventCatalyst-free, ambient temperature, biodegradable solvent nih.govmdpi.com
Ionic Liquid [pmIm]BrSolvent and catalyst-free, microwave irradiation, recyclable ionic liquid oup.com
Amberlite IR-120 ResinReusable catalyst, microwave irradiation nih.gov
Ammonium Chloride in Methanol-WaterRecyclable catalyst, room temperature, short reaction time mdpi.comnih.gov

Directed Introduction and Regioselective Functionalization of the 4-Iodophenyl Moiety

The introduction and functionalization of the 4-iodophenyl group can be achieved through several methods. One direct approach is to use a starting material that already contains the 4-iodophenyl moiety, such as 4-iodobenzaldehyde, in a condensation reaction with 2-aminothiophenol.

For regioselective functionalization of an existing phenyl ring on the benzothiazole scaffold, electrophilic aromatic substitution reactions can be employed. However, these can sometimes lead to mixtures of products. A more controlled approach involves directed C-H functionalization. For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at a specific position, which can then be further functionalized. While this has been demonstrated on the benzothiazole ring itself, similar principles can be applied to the appended phenyl ring. nih.govresearchgate.net

Derivatization and Functional Group Transformations of the 1,3-Benzothiazole Scaffold for Structure-Activity Exploration

The 1,3-benzothiazole scaffold is a versatile platform for derivatization to explore structure-activity relationships (SAR). benthamscience.comresearchgate.netscribd.com The C-2 position is a particularly active site for modification. nih.gov Various functional groups can be introduced at this position to modulate the biological activity of the resulting compounds.

Solid-Phase Synthesis and Parallel Chemistry Approaches for Benzothiazole Libraries

The demand for large collections of structurally diverse compounds for high-throughput screening has propelled the development of solid-phase synthesis (SPS) and parallel chemistry techniques. These methodologies offer significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. For the generation of benzothiazole libraries, including derivatives like this compound, several solid-phase strategies have been devised.

A common approach involves the immobilization of one of the key precursors to the benzothiazole core onto a solid support. Trityl-based resins, such as 4-methoxytrityl chloride resin, are frequently employed for this purpose. mdpi.comnih.gov In a typical synthetic sequence, 2-aminothiophenol is first anchored to the resin. mdpi.com The resin-bound aminothiophenol can then be acylated with a variety of carboxylic acids, including 4-iodobenzoic acid, to introduce the desired 2-aryl substituent. The subsequent cyclization and cleavage from the solid support yield the final 2-arylbenzothiazole products.

One notable study by Kim and colleagues detailed a solid-phase combinatorial method using a trityl resin to produce a library of 2-(substituted-phenyl)benzothiazoles. nih.gov This approach allowed for the synthesis of derivatives with various substitutions on the 2-phenyl ring, achieving yields ranging from 7% to 96%. nih.gov While this particular study did not report the synthesis of the 4-iodo derivative, the methodology is directly applicable.

The general scheme for the solid-phase synthesis of a 2-(substituted-phenyl)benzothiazole library on a trityl resin is as follows:

Loading: 2-Aminothiophenol is attached to the trityl resin.

Acylation: The resin-bound aminothiophenol is reacted with a substituted benzoic acid (e.g., 4-iodobenzoic acid).

Cyclization/Cleavage: The resulting intermediate is treated with an acid to induce cyclization and cleave the final product from the resin.

The following table presents data from the combinatorial synthesis of a 2-(substituted-phenyl)benzothiazole library, demonstrating the feasibility of this approach for generating a diverse set of compounds.

Table 1: Examples from a Solid-Phase Combinatorial Synthesis of 2-(Substituted-phenyl)benzothiazoles

2-Phenyl Substituent Yield (%)
3-Amino-4-methyl 96
4-Amino 85
2-Amino 78
4-Hydroxy 75
4-Nitro 63
3-Amino 55
Unsubstituted 42

This table is based on data from the solid-phase synthesis of a 2-(substituted-phenyl)benzothiazole library and illustrates the range of yields achievable with this methodology. nih.gov

Another strategy in solid-phase synthesis utilizes polymer-supported reagents. For instance, a polystyrene polymer catalyst grafted with iodine acetate (B1210297) has been shown to effectively promote the condensation of 2-aminobenzenethiol with various benzaldehydes to form 2-substituted benzothiazoles. mdpi.com This method benefits from the easy removal of the catalyst by simple filtration.

Parallel synthesis, often performed in multi-well plates, allows for the simultaneous synthesis of a library of compounds in a spatially separated manner. A ligand-accelerated copper-catalyzed cyclization of ortho-haloanilides has been reported as a method suitable for the parallel synthesis of benzoxazoles and benzothiazoles. organic-chemistry.org This approach is particularly relevant as the reactivity of the ortho-haloanilides follows the order I > Br > Cl, suggesting that an iodo-substituted precursor would be highly reactive under these conditions. organic-chemistry.org

The following table summarizes various reaction conditions that have been successfully employed for the synthesis of 2-arylbenzothiazoles, which could be adapted for a parallel synthesis approach to generate a library including this compound.

Table 2: Selected Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles

Catalyst/Reagent Solvent Temperature Time Typical Yield Range (%)
H₂O₂/HCl Ethanol Room Temp. 45-60 min 85-94
[bmim][FeCl₄] - Room Temp. 30-90 min 82-94
CdSe Nanoparticles Ethanol Not specified 20-55 min 83-98
ZnO Nanoparticles Solvent-free Room Temp. 30 min 79-91

This table presents a comparison of different catalytic systems and conditions for the synthesis of 2-substituted benzothiazoles, highlighting the efficiency and high yields achievable with modern synthetic methods. mdpi.com

These solid-phase and parallel synthesis strategies provide powerful tools for the rapid generation of benzothiazole libraries. The adaptability of these methods makes them highly suitable for the synthesis of this compound and its analogs, facilitating the exploration of their chemical and biological properties.

Molecular Mechanisms and Biological Target Engagement of 2 4 Iodophenyl 1,3 Benzothiazole

General Mechanisms of Action of Benzothiazole (B30560) Derivatives in Biological Systems

Benzothiazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov Their mechanisms of action are diverse and target various cellular processes. In the context of anticancer activity, certain benzothiazole derivatives are known to be activated by metabolic enzymes within tumor cells, leading to the formation of reactive species that can damage cellular macromolecules. nih.gov The nature and position of substituents on the benzothiazole and phenyl rings play a crucial role in determining the specific metabolic pathways and the ultimate biological effect. acs.org

The benzothiazole scaffold is a key feature in several FDA-approved drugs and is recognized for its ability to interact with a multitude of biological targets, including enzymes and receptors. nih.gov This privileged structure is often utilized in the design of new therapeutic agents due to its favorable pharmacological properties. researchgate.net The electronic properties conferred by different substituents can significantly influence the binding affinity and inhibitory potential of these derivatives towards their respective targets.

Investigation of Antineoplastic Mechanisms of Action

The anticancer properties of 2-(4-Iodophenyl)-1,3-benzothiazole and its analogs are attributed to a multi-pronged attack on cancer cell biology, encompassing the modulation of signaling pathways, induction of programmed cell death, and interference with fundamental cellular machinery.

Several benzothiazole derivatives have been identified as potent inhibitors of protein tyrosine kinases, which are critical regulators of cellular proliferation and survival. nih.govmanipal.edu These compounds can mimic the ATP-competitive binding of natural kinase inhibitors like genistein (B1671435) and quercetin. nih.gov For instance, certain 2-phenyl-1,3-benzothiazoles have demonstrated significant anti-breast cancer activity, with their efficacy being dependent on the substitution pattern on both the benzothiazole nucleus and the 2-phenyl moiety. nih.gov

Specifically, some 2-amino-benzothiazole derivatives have been designed as dual inhibitors of BRAF and VEGFR-2, two key kinases involved in cancer progression and angiogenesis. mdpi.com The benzothiazole core can act as a scaffold to position functional groups that interact with the hinge region and the allosteric hydrophobic back pocket of these kinases. mdpi.com While direct evidence for this compound as a kinase inhibitor is not extensively documented, the structural similarities to known kinase-inhibiting benzothiazoles suggest this as a potential mechanism of action. nih.govmdpi.com

A primary mechanism by which benzothiazole derivatives exert their antitumor effects is through the induction of programmed cell death, including apoptosis and autophagy. nih.gov Novel benzothiazole derivatives have been shown to trigger the mitochondrial intrinsic pathway of apoptosis in colorectal cancer cells. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS) and involves the regulation of the Bcl-2 family of proteins. nih.gov

The antitumor agent 2-(4-aminophenyl)benzothiazole has been observed to cause a significant increase in apoptotic cells in glioma xenograft models. nih.gov This induction of apoptosis is a key contributor to the reduction in tumor volume. nih.gov Furthermore, some benzothiazole derivatives can induce autophagy, a cellular process of self-digestion that can, under certain conditions, lead to cell death. google.commdpi.com The interplay between autophagy and apoptosis is complex and can determine the ultimate fate of the cancer cell upon treatment with these compounds.

A significant antineoplastic mechanism of 2-(4-aminophenyl)benzothiazoles involves the formation of DNA adducts within sensitive cancer cells. nih.gov This process is dependent on the metabolic activation of the parent compound by cytochrome P450 1A1 (CYP1A1), which is often highly expressed in susceptible tumors. nih.gov The resulting reactive electrophilic species can covalently bind to DNA, leading to cell cycle arrest and apoptosis. nih.gov The presence of a 3'-iodo substituent on the 2-(4-aminophenyl)benzothiazole scaffold has been shown to be particularly potent. nih.govacs.org

In addition to targeting DNA, some benzothiazole derivatives have been developed as inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is essential for mitosis and cell division. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. While direct evidence for this compound is pending, the disruption of microtubule organization is a known mechanism for related heterocyclic compounds. nih.gov

Benzothiazole-containing sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov These enzymes play a crucial role in regulating pH and ion transport in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. wikipedia.orgnih.gov The sulfonamide moiety of these inhibitors binds to the zinc ion in the active site of the carbonic anhydrase enzyme. nih.gov

While this compound itself is not a classical sulfonamide-based CAI, the benzothiazole scaffold is present in some non-sulfonamide CAIs. The potential for this compound to inhibit carbonic anhydrase isoforms, particularly those overexpressed in tumors, cannot be entirely ruled out and warrants further investigation.

Exploration of Antimicrobial and Antiprotozoal Mechanisms

The benzothiazole nucleus is a common feature in compounds with significant antimicrobial and antiprotozoal activity. mdpi.com The mechanisms underlying these effects are varied and often target pathways that are unique to the microorganisms.

Benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and are validated targets for antibacterial drugs. nih.gov Other antimicrobial mechanisms include the inhibition of dihydropteroate (B1496061) synthase and dihydroorotase, enzymes involved in crucial metabolic pathways of bacteria. nih.gov The substitution pattern on the benzothiazole ring can influence the spectrum and potency of antimicrobial activity. mdpi.commdpi.com

In the context of antiprotozoal activity, the mechanisms are generally less well-defined but are thought to involve the inhibition of essential parasitic metabolic processes, such as DNA, RNA, or protein synthesis, or the generation of damaging reactive oxygen species. slideshare.net The precise molecular targets for this compound in various protozoa are an area of ongoing research.

Disruption of Microbial Cellular Processes and Membrane Integrity

While specific studies on the direct effects of this compound on microbial cellular processes and membrane integrity are not extensively detailed in the available literature, the broader class of benzothiazole derivatives has demonstrated significant antimicrobial properties. The mechanisms of action for these compounds are multifaceted and can include the disruption of the microbial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of the benzothiazole scaffold, enhanced by the presence of a phenyl group, likely facilitates its intercalation into the lipid bilayer of microbial membranes, thereby compromising their structural and functional integrity.

Inhibition of Essential Microbial Enzymes and Biosynthetic Pathways

A primary mechanism through which benzothiazole derivatives exert their antimicrobial effects is the inhibition of essential microbial enzymes and biosynthetic pathways. nih.govnih.gov These compounds have been shown to target a range of enzymes critical for bacterial and fungal survival.

One key target is dihydropteroate synthase (DHPS) , an enzyme essential for folate synthesis in many microorganisms. semanticscholar.org By competitively inhibiting DHPS, benzothiazole-containing compounds can disrupt the folate pathway, which is crucial for the synthesis of nucleic acids and certain amino acids, thereby halting microbial growth. semanticscholar.org

Another important target is LD-carboxypeptidase , an enzyme involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Inhibition of this enzyme weakens the cell wall, making the bacterium susceptible to osmotic lysis. nih.gov

Furthermore, various benzothiazole derivatives have been found to inhibit other crucial enzymes in microbial biosynthetic pathways, including:

Uridine diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB) : Involved in the early stages of peptidoglycan synthesis. nih.govnih.gov

DNA gyrase : An enzyme that controls DNA topology and is essential for DNA replication and repair. nih.gov

Dihydroorotase : An enzyme in the pyrimidine (B1678525) biosynthetic pathway. nih.gov

Aldose reductase : Inhibition of this enzyme can contribute to antibacterial activity. nih.gov

Succinate dehydrogenase : A key enzyme in the citric acid cycle and electron transport chain. nih.gov

The following table summarizes the microbial enzymes inhibited by various benzothiazole derivatives and their functions.

Enzyme TargetFunction in MicrobeReference
Dihydropteroate synthase (DHPS)Folate synthesis semanticscholar.org
LD-carboxypeptidasePeptidoglycan synthesis nih.gov
MurBPeptidoglycan synthesis nih.govnih.gov
DNA gyraseDNA replication and repair nih.gov
DihydroorotasePyrimidine biosynthesis nih.gov
Aldose reductaseCatalyzes the reduction of aldehydes nih.gov
Succinate dehydrogenaseCellular respiration nih.gov

Mechanistic Insights into Antileishmanial Activity

Benzothiazole derivatives have shown promise as antileishmanial agents, with research pointing towards specific mechanisms of action against Leishmania parasites. nih.govresearchgate.netiaea.org While the precise mechanism of this compound is not fully elucidated, studies on related compounds suggest that a primary target is the parasite's mitochondrion.

Disruption of the mitochondrial membrane potential is a key event, leading to a cascade of detrimental effects, including the overproduction of reactive oxygen species (ROS) and subsequent oxidative stress. This ultimately results in the loss of cellular function and parasite death, potentially through a necrotic pathway. nist.gov

Furthermore, some benzothiazole derivatives are being investigated as inhibitors of pteridine reductase 1 (PTR1) in Leishmania major. nih.gov This enzyme is crucial for the parasite's folate and biopterin (B10759762) metabolism, making it an attractive drug target. nih.gov Inhibition of PTR1 can deprive the parasite of essential metabolites, leading to its demise. nih.gov The addition of a benzothiazole group to other parent compounds has been shown to enhance antileishmanial properties, with specific substitutions on the benzothiazole ring being critical for anti-amastigote activity. nih.gov

Neurobiological Modulatory Activities and Associated Mechanisms

The this compound scaffold is of significant interest in the context of neurodegenerative diseases due to its ability to interact with key pathological hallmarks and modulate neuroinflammatory and neurotransmitter systems.

Interactions with Amyloid-β Aggregation and Tau Fibril Formation

A central feature of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into plaques and the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Benzothiazole derivatives have demonstrated the ability to interfere with both of these processes.

Structurally similar compounds to this compound have shown high binding affinity for Aβ fibrils. For instance, the compound 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole (B1247363) binds to synthetic Aβ(1-40) fibrils with a high affinity (Ki of 11 ± 1.1 nM). nih.gov This binding is specific to amyloid deposits, as demonstrated by significantly higher binding in brain homogenates from Alzheimer's disease patients compared to controls. nih.govnih.gov The uncharged nature of some benzothiazole derivatives, like 2-(4′-methylaminophenyl)benzothiazole (BTA-1), allows for good brain penetration and clearance. nih.gov

In addition to binding Aβ plaques, some benzothiazole derivatives can also inhibit their formation. nih.gov This inhibitory action is thought to occur through stabilization of the monomeric form of Aβ and prevention of its conformational change into β-sheet structures, which are the building blocks of amyloid fibrils.

Regarding tau pathology, certain benzothiazole derivatives have been designed to inhibit the aggregation of the 2N4R tau isoform, which has a high propensity to form fibrils. nih.gov For example, 1-(2-Iodophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)urea, a compound with a similar iodophenyl moiety, has been synthesized and investigated for its anti-aggregation properties against tau. nih.gov The mechanism of inhibition can involve locking the tau protein in its naturally unfolded state, preventing its assembly into pathogenic fibrils. researchgate.net

Cholinesterase and Monoamine Oxidase Inhibition Mechanisms

The modulation of neurotransmitter levels through enzyme inhibition is a key therapeutic strategy for neurodegenerative diseases. Benzothiazole derivatives have been identified as inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.govd-nb.info

Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is beneficial for cognitive function in Alzheimer's disease. nih.gov Some benzothiazole derivatives have shown significant inhibitory activity against these enzymes. For instance, certain novel benzothiazole derivatives have displayed IC50 values in the nanomolar range for AChE inhibition. nih.govnih.gov The inhibition mechanism is often of a mixed or non-competitive type, suggesting that these compounds can bind to both the free enzyme and the enzyme-substrate complex. d-nb.info

Monoamine oxidase-B (MAO-B) is another important target, particularly in Parkinson's disease, as its inhibition increases dopamine (B1211576) levels in the brain. semanticscholar.org Many benzothiazole derivatives have been found to be potent and selective inhibitors of MAO-B, with some exhibiting IC50 values in the low nanomolar range. nih.gov The inhibitory action is often competitive and reversible. semanticscholar.org The presence and position of substituents on the benzothiazole ring and the phenyl group significantly influence the potency and selectivity of MAO inhibition.

The following table presents inhibitory activities of some benzothiazole derivatives against cholinesterases and monoamine oxidases.

Compound TypeTarget EnzymeIC50 / KiReference
2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazoleAβ(1-40) fibrilsKi = 11 ± 1.1 nM nih.gov
2-(4′-methylaminophenyl)benzothiazole (BTA-1)Aβ fibrils (AD brain)Kd = 5.8 ± 0.90 nM nih.gov
Novel benzothiazole derivative (Compound 4f)Acetylcholinesterase (AChE)IC50 = 23.4 ± 1.1 nM nih.govnih.gov
Novel benzothiazole derivative (Compound 4f)Monoamine Oxidase B (MAO-B)IC50 = 40.3 ± 1.7 nM nih.govnih.gov
2-methylbenzo[d]thiazole derivative (Compound 4d)Monoamine Oxidase B (MAO-B)IC50 = 0.0046 µM
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (Compound 3h)Monoamine Oxidase B (MAO-B)IC50 = 0.062 µM semanticscholar.org

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative disorders. Benzothiazole derivatives have demonstrated the ability to modulate neuroinflammatory pathways, primarily through the regulation of glial cell activity and the production of inflammatory mediators.

The mechanisms underlying the anti-neuroinflammatory effects of benzothiazoles are still under investigation but are thought to involve the inhibition of key enzymes and signaling pathways. For example, some benzothiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are known to regulate inflammatory gene expression. Specifically, potent inhibition of HDAC6 has been observed with some benzothiazole compounds.

Another potential target is the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1). Inhibition of hOGG1 by compounds containing a 4-iodophenyl group has been shown to suppress pulmonary inflammation, suggesting a possible mechanism for neuroinflammation modulation. nist.gov

Furthermore, the modulation of microglial activation is a key aspect of controlling neuroinflammation. By interacting with receptors on microglia, benzothiazole derivatives may influence their phenotype, shifting them from a pro-inflammatory to an anti-inflammatory state. This can lead to a reduction in the release of pro-inflammatory cytokines and an increase in neuroprotective factors.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. For derivatives of this compound, these studies have been crucial in identifying key structural features that govern their biological activity and in elucidating how these features interact with biological targets. Research has systematically explored modifications of the 2-phenyl ring, the benzothiazole nucleus, and the introduction of various substituents to enhance potency and selectivity for various therapeutic targets, including cancer and inflammatory diseases.

Research Findings on Structural Modifications:

Modifications on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring of the benzothiazole scaffold is a critical determinant of biological activity. Studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed that the benzothiazole-phenyl moiety is essential for activity. The placement of small electron-withdrawing or electron-donating groups at the ortho position of the 2-phenyl ring, such as fluoro-, chloro-, bromo-, methyl-, or methoxy- groups, resulted in dual inhibitors with low nanomolar potency against both enzymes. nih.gov To improve metabolic stability, fluorine atoms were introduced, which can increase half-life in liver microsomes without negatively impacting inhibitory activity. nih.gov Further exploration showed that strongly electron-withdrawing groups, like a trifluoromethyl (CF3) group, were well-tolerated at the ortho and para positions. nih.gov A group-based quantitative structure-activity relationship (GQSAR) analysis on a series of benzothiazole derivatives confirmed that the presence of hydrophobic groups on the 2-phenyl ring (designated as the R1 fragment) tends to potentiate anticancer activity. chula.ac.th

Modifications on the Benzothiazole Nucleus: Alterations to the benzothiazole core itself also significantly impact biological outcomes. In the development of Hsp90 C-terminal domain inhibitors, a series of 2,6-disubstituted benzothiazoles were synthesized. nih.gov These studies established a link between an aromatic ring, a cationic center, and the benzothiazole moiety for potent Hsp90 inhibition. nih.gov The introduction of variously substituted piperidines at the 2-position of the benzothiazole ring was explored to evaluate the importance of a cationic center, leading to compounds with low micromolar antiproliferative activities against the MCF-7 breast cancer cell line. nih.gov Other work has focused on adding substituents at the 6-position of the benzothiazole ring, such as a sulfonamide group, to create derivatives with antioxidant properties. kuleuven.be

Isosteric Replacements and Hybrid Molecules: Isosteric replacement of the 2-phenyl ring with other five-membered heterocyclic rings like thiophene, furan, or pyrrole (B145914) has been a successful strategy. kuleuven.be For instance, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5). researchgate.net This demonstrates that the core 2-arylbenzothiazole structure can be adapted with different aromatic systems to target specific enzymes.

Furthermore, creating hybrid molecules by linking the benzothiazole scaffold to other pharmacologically active moieties has yielded promising results. Derivatives have been synthesized that incorporate 1,3,4-oxadiazole, 1,3,4-thiadiazole, or quinazoline (B50416) rings. tandfonline.comresearchgate.netresearchgate.netnih.govresearchgate.net This approach aims to combine the therapeutic effects of multiple pharmacophores into a single molecule. For example, benzothiazole has been used as a core to replace the central phenyl ring of the multi-kinase inhibitor sorafenib, leading to new derivatives with dual inhibitory activity against BRAFV600E and CRAF. nih.gov

Structure-Mechanism Relationship Insights: SMR studies provide insight into how these structural modifications affect interactions at the molecular level. For the cdk5 inhibitor 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, X-ray crystallography revealed an unusual binding mode to the hinge region of the kinase domain via a water molecule. researchgate.net The analysis showed that polar interactions, specifically hydrogen bonds with the carbonyl group of the amino acid residue Asp86, were critical for binding. researchgate.net This highlights how the specific geometry and electronic properties of the benzothiazole derivative facilitate its engagement with the target protein. In the context of kinase inhibition, the benzothiazole core can serve as an effective "hinge-binder," a common strategy in designing kinase inhibitors. nih.gov

The tables below summarize the SAR findings for several series of 2-phenyl-1,3-benzothiazole derivatives.

Table 1: SAR of 2-Phenyl-Benzothiazole Analogs as Dual sEH/FAAH Inhibitors nih.gov This table shows the inhibitory potency (IC₅₀) of various derivatives against human soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The core structure features a piperidine-4-carboxamide linker.

Compound IDSubstitution on Phenyl Ring (Sulfonyl Group)IC₅₀ (nM) hFAAHIC₅₀ (nM) hsEH
7c 3-(Trifluoromethyl)phenyl1.8 ± 0.24.8 ± 0.3
7f 2-Chloro-4-fluorophenyl3.2 ± 0.32.5 ± 0.2
7i 3-Bromo-5-chlorophenyl2.5 ± 0.23.1 ± 0.2

Table 2: Antiproliferative Activity of 2,6-Disubstituted Benzothiazoles Against MCF-7 Cancer Cells nih.gov This table details the antiproliferative activity of benzothiazole derivatives with substitutions at both the 2 and 6 positions, highlighting the effect of these changes on Hsp90 inhibition.

Compound IDSubstitution at Position 2Substitution at Position 6IC₅₀ (µM) MCF-7
5g 4-(N-Boc-amino)piperidine4-Iodophenyl-carboxamide2.8 ± 0.1
9i 4-(Dimethylamino)piperidine3,4-Dichlorophenyl-carboxamide3.9 ± 0.1

Table 3: SAR of Benzothiazole-Thio-Acetamide Derivatives Against Cancer Cell Lines mdpi.com This table illustrates how substitutions on the N-phenylacetamide moiety of 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-2-phenylacetamide derivatives affect their antiproliferative activity.

Compound IDSubstitution on N-Phenyl RingCell LineGI₅₀ (µM)
4b 4-ChloroAsPC-1 (Pancreatic)0.18
4f 4-AcetamidoBxPC-3 (Pancreatic)0.16
4o 2-Bromo-4-(trifluoromethyl)Capan-2 (Pancreatic)0.14

Computational and in Silico Methodologies in 2 4 Iodophenyl 1,3 Benzothiazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 2-(4-Iodophenyl)-1,3-benzothiazole. researchgate.net These methods allow for the detailed investigation of the molecule's three-dimensional geometry, electronic distribution, and orbital energies.

Key electronic descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For a series of 2-aminobenzothiazole (B30445) derivatives, these calculated energy gaps ranged from 4.46 to 4.73 eV, providing a quantitative measure of their relative stabilities. mdpi.com

Table 1: Representative Electronic Properties from Quantum Chemical Calculations for a Benzothiazole (B30560) Derivative

ParameterDescriptionRepresentative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO4.7

Note: The values in this table are representative examples based on studies of similar benzothiazole derivatives to illustrate the type of data generated. Specific values for this compound would require dedicated computational analysis.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a powerful computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of activity. mdpi.comajgreenchem.com

Docking simulations predict the preferred orientation of the ligand within the target's binding site and estimate the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net Studies on various benzothiazole derivatives have shown their potential to interact with a range of biological targets, including enzymes implicated in cancer and microbial infections. nih.govnih.gov For example, docking studies of benzothiazole derivatives into the active site of the FOXM1 DNA-binding domain, a cancer target, revealed key interactions with amino acid residues like Asn283, His287, and Arg286. nih.gov Similarly, other studies have explored the binding of benzothiazoles to targets like VEGFR-2, BRAF kinase, and dihydroorotase, identifying crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov The 2-phenylbenzothiazole (B1203474) moiety is often found to fit into hydrophobic pockets of ATP-binding sites in kinases. nih.gov

Table 2: Example of Molecular Docking Results for a Benzothiazole Derivative with a Kinase Target

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Benzothiazole DerivativeVEGFR-2-9.5Cys919, Asp1046, Glu885
Sorafenib (Reference)VEGFR-2-10.2Cys919, Asp1046, Phe918

Note: This table presents illustrative data from studies on benzothiazole derivatives to show the typical output of molecular docking simulations. The specific interactions of this compound would depend on the target protein being investigated.

Virtual screening is a computational strategy that involves docking large libraries of compounds against a specific biological target to identify potential "hits" for further experimental testing. This approach is more efficient and cost-effective than traditional high-throughput screening. While specific virtual screening campaigns for this compound are not detailed in the available literature, the general methodology has been successfully applied to identify novel inhibitors from compound libraries for various targets.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, complementing the static picture offered by molecular docking. nih.govnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex, reveal conformational changes, and refine the understanding of binding modes. frontiersin.org

In studies of benzothiazole derivatives complexed with enzymes like acetylcholinesterase or the p56lck kinase, MD simulations have been used to calculate the root-mean-square deviation (RMSD) of the complex over time. nih.govbiointerfaceresearch.com A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov These simulations can also analyze fluctuations of individual amino acid residues (root-mean-square fluctuation, RMSF) and the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. researchgate.net For example, a 100-nanosecond MD simulation of a benzimidazole (B57391) derivative (structurally related to benzothiazoles) with the SARS-CoV-2 main protease showed the complex reaching equilibrium and maintaining stable interactions, supporting its potential as an inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and highlight the structural features that are most important for potency. researchgate.netresearchgate.net

Several QSAR studies have been conducted on benzothiazole derivatives for various activities, including anticancer and antimicrobial effects. researchgate.netnih.govresearchgate.net These models typically use molecular descriptors (numerical values representing different aspects of the chemical structure) as independent variables to predict the biological activity (e.g., IC50 values). Descriptors can be electronic (like atomic charges), steric (related to size and shape), or hydrophobic (like the octanol-water partition coefficient, logP). nih.gov A QSAR study on halogen-substituted benzazoles against T-cell lymphoma cells revealed that topological and spatial distributions of atomic mass and polarizability were key predictors of antiproliferative activity. nih.gov The statistical validity of QSAR models is crucial and is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

In Silico Assessment of Pharmacokinetic Descriptors Relevant to Biological Applications

Beyond predicting a molecule's activity at its target (pharmacodynamics), computational methods are vital for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties (pharmacokinetics). nih.gov Early in silico assessment of these properties helps to identify compounds with potentially poor drug-like characteristics, reducing later-stage failures in drug development. researchgate.netveterinaria.org

Various online tools and software packages are used to calculate key pharmacokinetic descriptors. nih.govorientjchem.org For instance, Lipinski's "Rule of Five" is a widely used guideline to assess oral bioavailability, based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Studies on benzothiazole derivatives often include in silico ADMET predictions, evaluating parameters such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity. researchgate.netveterinaria.org The presence of a halogen atom, such as iodine in this compound, can significantly influence pharmacokinetic properties, often increasing lipophilicity. pharmaexcipients.com

Table 3: Representative In Silico Pharmacokinetic/Drug-Likeness Predictions for a Benzothiazole Derivative

PropertyPredicted ValueGuideline/Interpretation
Molecular Weight ( g/mol )< 500Complies with Lipinski's Rule
LogP (Octanol/Water Partition)< 5Complies with Lipinski's Rule
Hydrogen Bond Donors< 5Complies with Lipinski's Rule
Hydrogen Bond Acceptors< 10Complies with Lipinski's Rule
Human Intestinal AbsorptionHighGood potential for oral absorption
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme

Note: This table provides an example of typical ADMET parameters predicted for drug candidates. The specific values for this compound would need to be calculated using appropriate software.

Preclinical Research Paradigms and Mechanistic Evaluation of 2 4 Iodophenyl 1,3 Benzothiazole

In Vitro Cell-Based Mechanistic Assays

In vitro assays using cultured cells are fundamental to understanding the mechanism of action of novel chemical entities. For 2-(4-Iodophenyl)-1,3-benzothiazole and related structures, these assays have provided critical insights into their effects on cell health, their journey into the cell, and their interactions with specific cellular components and pathways.

Cellular Viability and Proliferation Studies in a Mechanistic Context

Cellular viability and proliferation assays are initial screening tools that can also offer mechanistic clues. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for instance, measures the metabolic activity of cells, which often correlates with viability. nih.gov Studies on various benzothiazole (B30560) derivatives have demonstrated potent, nanomolar-range growth inhibition in a variety of human cancer cell lines, including those from breast, colon, and lung cancers. nih.govnih.gov For example, the novel benzothiazole derivative PB11 was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. nih.gov This potent activity suggests a specific and powerful mechanism of action rather than general toxicity. nih.gov The selectivity of these compounds for cancer cells over normal cells is a key finding, indicating that they may exploit molecular differences between malignant and healthy tissues. nih.gov

The cytotoxic effects of some benzothiazole derivatives have been linked to the induction of apoptosis, or programmed cell death. nih.gov Treatment of cancer cells with compounds like PB11 led to classic signs of apoptosis, such as DNA fragmentation and nuclear condensation. nih.gov This suggests that the antiproliferative activity is not merely cytostatic (halting cell growth) but cytotoxic (killing the cells) through the activation of a controlled cellular suicide program. nih.gov

Cytotoxicity of Benzothiazole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 Value
PB11U87 (Glioblastoma)<50 nM
PB11HeLa (Cervix Cancer)<50 nM
Compound 4aMCF-7 (Breast Cancer)3.84 µM
Compound 4aHCT-116 (Colon Cancer)5.61 µM
Compound 4aHEPG-2 (Liver Cancer)7.92 µM
Compound 4fHePG-2 (Liver Cancer)5.05 µM
Compound 4rHePG-2 (Liver Cancer)8.10 µM

Analysis of Cellular Uptake, Intracellular Distribution, and Localization

Understanding where a compound accumulates within a cell is crucial to identifying its target. The benzothiazole scaffold, being a biologically significant heterocycle, generally exhibits good cell permeability. mdpi.com Studies using fluorescently tagged benzothiazole derivatives have allowed for the visualization of their intracellular journey. For instance, certain cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole have been shown to specifically accumulate in the Golgi apparatus. nih.gov This localization is significant as the Golgi is involved in protein modification and transport, and its disruption can trigger apoptosis.

The inherent fluorescence of some benzothiazole derivatives, like Thioflavin-T, is a key tool in this area. nih.gov Thioflavin-T and its derivatives exhibit enhanced fluorescence upon binding to the cross-β-sheet structures found in protein aggregates like amyloid-beta, which are implicated in Alzheimer's disease. nih.govresearchgate.net This property has been exploited to develop benzothiazole-based probes for imaging these pathological protein structures in the brain. nih.gov

Biochemical and Enzymatic Activity Assays

Biochemical assays have been instrumental in identifying specific molecular targets of this compound and its analogs. A prominent mechanism of action for many anticancer benzothiazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov For example, certain benzothiazole hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govnih.gov Compound 4a, a benzothiazole/thiazolidine-2,4-dione hybrid, emerged as a potent VEGFR-2 inhibitor with an IC50 of 91 nM. nih.gov

Another critical target identified is the enzyme family Cytochrome P450, particularly the CYP1A1 isoform. nih.gov This enzyme can metabolize certain 2-(4-aminophenyl)benzothiazoles into reactive species that form adducts with DNA, ultimately leading to apoptosis. nih.gov This bioactivation is a key part of the compound's anticancer mechanism. nih.gov

Furthermore, benzothiazole derivatives have been investigated as inhibitors of other enzymes relevant to various diseases. For instance, some have been designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways. nih.gov In the context of Alzheimer's disease, novel benzothiazoles have been synthesized and shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes that are key targets in the treatment of this neurodegenerative disorder. nih.gov

Enzymatic Inhibition by Benzothiazole Derivatives

CompoundEnzyme TargetIC50 Value
Compound 4aVEGFR-291 nM
Compound 4fAcetylcholinesterase (AChE)23.4 ± 1.1 nM
Compound 4fMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nM
2-chloro analog 4Human FAAH7 nM
2-chloro analog 4Human sEH9.6 nM

Flow Cytometry and Immunofluorescence for Cellular Pathway Analysis

Flow cytometry and immunofluorescence are powerful techniques for dissecting the effects of a compound on cellular processes. Flow cytometry has been used to analyze the cell cycle distribution of cancer cells treated with benzothiazole derivatives. For example, in MCF-7 breast cancer cells, compound 4a was found to cause cell cycle arrest in the S phase, while another derivative, 8a, induced arrest in the G1/S phase. nih.gov This indicates that these compounds interfere with DNA synthesis and cell cycle progression, ultimately leading to cell death.

Immunofluorescence can be used to visualize the expression and localization of specific proteins within the cell. This technique has been employed to confirm the induction of apoptosis by observing changes in apoptosis-associated proteins. nih.gov For instance, western blotting, a related technique, showed that treatment with PB11 upregulated the levels of caspase-3 and cytochrome-c, key executioners of apoptosis, while downregulating the pro-survival proteins PI3K and AKT. nih.gov These findings point to the PI3K/AKT signaling pathway as a critical mediator of the apoptotic effects of this particular benzothiazole derivative. nih.gov

Mechanistic Studies in Preclinical Animal Models

While in vitro studies provide a wealth of information at the cellular level, preclinical animal models are essential for understanding how a compound behaves in a whole organism.

In Vivo Target Engagement and Biomarker Modulation

In vivo studies allow researchers to determine if a compound reaches its intended target in the body and has the desired biological effect. For benzothiazole derivatives developed as imaging agents for Alzheimer's disease, such as [18F]flutemetamol, studies in rodents and humans have demonstrated their ability to cross the blood-brain barrier and bind to amyloid-beta plaques. nih.gov Positron Emission Tomography (PET) imaging with these tracers has shown significantly higher uptake in the brains of Alzheimer's patients compared to healthy controls, confirming target engagement in a clinical setting. nih.gov

In the context of cancer, animal models are used to assess the antitumor efficacy and to study the modulation of biomarkers related to the drug's mechanism of action. While specific in vivo target engagement and biomarker modulation data for this compound itself is not extensively detailed in the provided context, the principles are well-established for the broader class of benzothiazoles. For instance, in vivo studies with dual sEH/FAAH inhibitors from the benzothiazole class have shown that these compounds can alleviate inflammatory pain in rats, demonstrating their engagement with the intended targets in a living system. nih.gov

Bioanalytical Methodologies for Compound Quantification in Research Matrices

The accurate quantification of a test compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. For this compound, as with other small molecules, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity and selectivity.

While a specific, validated LC-MS/MS method for this compound in cell lysates or tissue homogenates is not detailed in the available literature, methods for other benzothiazole derivatives provide a clear blueprint. These methods typically involve the following steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. For cell lysates and tissue homogenates, protein precipitation is a common initial step, often achieved using organic solvents like acetonitrile (B52724). This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. Further purification may be achieved through solid-phase extraction (SPE), which can effectively concentrate the analyte and remove matrix components that could cause ion suppression in the mass spectrometer.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the prepared sample. A reversed-phase C18 column is commonly employed for the separation of benzothiazole derivatives. The mobile phase typically consists of a mixture of an aqueous component (often with a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile or methanol. A gradient elution is often used to achieve optimal separation.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode for benzothiazole compounds. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The table below outlines the key parameters of a hypothetical bioanalytical method for the quantification of this compound, based on established methods for related compounds.

Table 2: Representative Bioanalytical Method Parameters for Quantification of a 2-Phenyl-1,3-Benzothiazole Derivative in Biological Matrices (Note: This table is a representative example based on general methodologies for this class of compounds.)

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Cell Lysates, Tissue Homogenates
Sample Preparation Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE)
Chromatography Reversed-phase HPLC with a C18 column
Mobile Phase Gradient elution with water (containing 0.1% formic acid) and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard A structurally similar compound, ideally a stable isotope-labeled version of the analyte

The development and validation of such a method would be essential for preclinical studies to accurately determine the concentration of this compound in various biological samples, thereby enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties and correlating these with its pharmacological effects.

Future Directions and Emerging Research Avenues for 2 4 Iodophenyl 1,3 Benzothiazole

Design and Development of Next-Generation Benzothiazole-Based Lead Compounds

The development of new lead compounds based on the 2-arylbenzothiazole scaffold is a primary focus for future research. This involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net One promising approach is the structural elongation of the 2-phenylbenzothiazole (B1203474) scaffold to create Type II protein kinase inhibitors, which can target the inactive conformation of kinases, often leading to improved selectivity. nih.govresearchgate.net

Researchers are also exploring the synthesis of novel derivatives by introducing various substituents onto the benzothiazole (B30560) ring and the phenyl group. For instance, the synthesis of mono- and di-fluorinated 2-(4-aminophenyl)benzothiazoles has yielded compounds with potent and selective cytotoxic activity against specific cancer cell lines. researchgate.net The introduction of amide moieties has also been shown to be a viable strategy for developing new antibacterial agents. researchgate.net

Future design strategies will likely focus on creating "paradox breakers," next-generation inhibitors that can overcome resistance mechanisms seen with current drugs. For example, in the context of BRAF inhibitors, new benzothiazole derivatives are being designed to disrupt BRAF dimerization, a key mechanism of resistance. eie.gr These efforts aim to produce compounds with improved biological profiles and a wider therapeutic window.

Table 1: Examples of Next-Generation Benzothiazole-Based Compounds and Their a ctivity

Compound Series Target/Activity Key Design Feature
Fluorinated 2-(4-aminophenyl)benzothiazoles Potent cytotoxicity in specific breast cancer cell lines Introduction of fluorine substituents
2-Arylbenzothiazoles with structural elongation Multi-angiokinase inhibitors (VEGFR-2, FGFR-1, PDGFR-β) Designed as Type II protein kinase inhibitors
Benzothiazole derivatives with amide moieties Antibacterial agents Incorporation of an amide functional group

Exploration of Multi-Target-Directed Ligand Design Strategies

The multifactorial nature of complex diseases like cancer and Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs). mdpi.comnih.govnih.gov The benzothiazole scaffold is well-suited for this approach, allowing for the creation of single molecules that can interact with multiple biological targets simultaneously. researchgate.net This strategy offers potential advantages over combination therapies, including improved efficacy and a better safety profile. rsc.org

One notable application of this strategy is in the development of treatments for Alzheimer's disease. Researchers have designed tacrine-2-phenylbenzothiazole hybrids that exhibit dual-binding mode of acetylcholinesterase (AChE) inhibition and also moderate inhibition of amyloid-β (Aβ) self-aggregation. mdpi.com Similarly, novel 2-arylbenzothiazoles have been synthesized as multi-angiokinase inhibitors, targeting VEGFR-2, FGFR-1, and PDGFR-β, which are all implicated in tumor angiogenesis. nih.govresearchgate.net

Future MTDL design will likely involve the strategic combination of the benzothiazole pharmacophore with other known active moieties to create hybrid molecules with synergistic effects. mdpi.com For example, incorporating a 1,3,4-thiadiazole motif as a bioisostere for the central phenyl ring of sorafenib has led to the development of dual VEGFR-2/BRAF inhibitors. mdpi.comnih.gov This approach allows for the modulation of multiple pathways involved in disease progression with a single therapeutic agent.

Advanced Applications in Molecular Imaging Probes and Diagnostics (Design and Mechanistic Focus)

The 2-phenylbenzothiazole structure is a key pharmacophore for the development of molecular imaging agents, particularly for positron emission tomography (PET). These probes are crucial for the early detection and monitoring of diseases like Alzheimer's. The design of these agents focuses on creating molecules that can cross the blood-brain barrier and bind with high affinity and selectivity to specific targets, such as amyloid-β plaques. nih.govnih.gov

A significant area of research is the development of fluorine-18 labeled benzothiazole derivatives. The longer half-life of ¹⁸F (110 minutes) compared to carbon-11 (20 minutes) makes it more practical for clinical use. For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole has been synthesized and shown to have high affinity for amyloid plaques, comparable to the well-known [¹¹C]PIB. nih.gov

Future work in this area will concentrate on optimizing the pharmacokinetic properties of these imaging agents to improve brain uptake and washout from non-target tissues. nih.gov This includes modifications to the benzothiazole scaffold to enhance binding affinity and specificity. The ultimate goal is to develop PET tracers that can provide clearer images of pathological changes in the brain, aiding in early diagnosis and the assessment of therapeutic interventions.

Synergistic Research with Existing Biological Modalities and Combinatorial Approaches

The development of FOXM1 inhibitors based on the benzothiazole scaffold is another promising area. nih.gov Combining these inhibitors with other anticancer agents could provide a more effective treatment for aggressive cancers like triple-negative breast cancer. The goal of these combinatorial approaches is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. nih.govmdpi.com

Opportunities for Integrated Experimental and Computational Research

The integration of experimental and computational methods is becoming increasingly vital in drug discovery and development. mdpi.comresearchgate.net For benzothiazole-based compounds, in silico techniques such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction are being used to guide the design and synthesis of new derivatives. nih.govresearchgate.net

Molecular docking studies, for example, can predict the binding modes of benzothiazole derivatives within the active sites of target proteins, such as VEGFR-2 and FGFR-1. nih.govresearchgate.net This information helps in understanding structure-activity relationships and in designing molecules with improved binding affinity. Computational tools are also used to predict the pharmacokinetic properties of new compounds, allowing for early identification of candidates with favorable drug-like characteristics. rsc.org

Future research will see a greater synergy between wet-lab experiments and computational modeling. This integrated approach will accelerate the optimization of lead compounds and reduce the time and cost associated with drug development.

Translational Research Challenges and Opportunities for Benzothiazole Scaffolds in Preclinical Development

Translating promising benzothiazole-based compounds from preclinical studies to clinical applications presents several challenges. researchgate.net These include ensuring the safety and efficacy of the compounds in in vivo models, optimizing drug delivery, and overcoming potential resistance mechanisms. nih.gov A significant hurdle is the limited understanding of the specific molecular targets and mechanisms of action for some benzothiazole derivatives. nih.gov

Despite these challenges, there are significant opportunities for the preclinical development of benzothiazole scaffolds. The broad spectrum of biological activities associated with this scaffold makes it a valuable platform for developing new therapeutics for a variety of diseases. researchgate.netmdpi.com Further preclinical studies are necessary to evaluate the therapeutic efficacy of new benzothiazole derivatives in relevant animal models and to elucidate their mechanisms of action. nih.gov Successful preclinical development will be crucial for moving these promising compounds into clinical trials and ultimately to patients. researchgate.net

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.